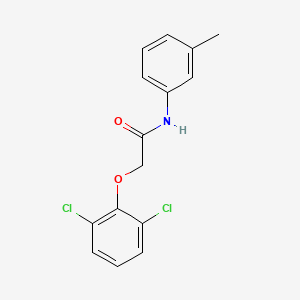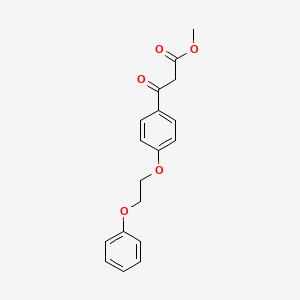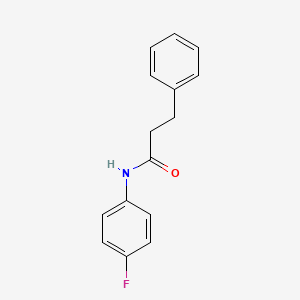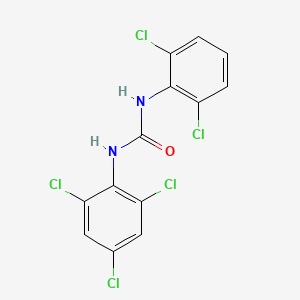
2-Benzoylcyclododecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylcyclododecan-1-one is an organic compound with the molecular formula C19H28O2 It is a ketone derivative, characterized by a benzoyl group attached to a cyclododecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylcyclododecan-1-one typically involves the Friedel-Crafts acylation of cyclododecanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Cyclododecanone+Benzoyl ChlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of alternative catalysts and solvents can also be explored to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylcyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products Formed
Oxidation: Benzoylcyclododecanoic acid.
Reduction: 2-Benzoylcyclododecanol.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-Benzoylcyclododecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclododecanone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclododecanone: The parent compound without the benzoyl group.
Benzoylcyclohexanone: A similar compound with a cyclohexanone ring instead of a cyclododecanone ring.
Benzoylcyclopentanone: Another similar compound with a cyclopentanone ring.
Uniqueness
2-Benzoylcyclododecan-1-one is unique due to its larger ring size, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where smaller ring analogs may not be suitable.
Properties
CAS No. |
17874-84-9 |
|---|---|
Molecular Formula |
C19H26O2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-benzoylcyclododecan-1-one |
InChI |
InChI=1S/C19H26O2/c20-18-15-11-6-4-2-1-3-5-10-14-17(18)19(21)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2 |
InChI Key |
KYKFKHJDOGHZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


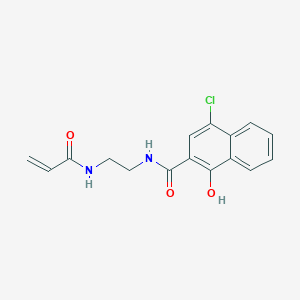
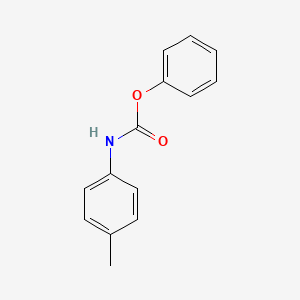


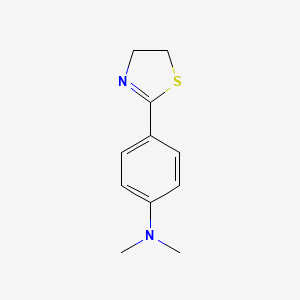
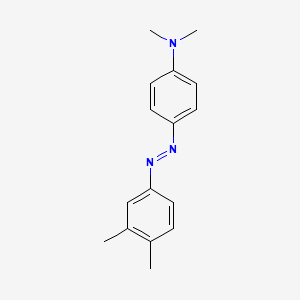

![Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-](/img/structure/B11952115.png)


